molecular formula C9H15N3 B1468493 2-[1-(cyclopropylmethyl)-1H-pyrazol-4-yl]ethan-1-amine CAS No. 1342978-62-4

2-[1-(cyclopropylmethyl)-1H-pyrazol-4-yl]ethan-1-amine

Cat. No. B1468493
CAS RN: 1342978-62-4
M. Wt: 165.24 g/mol
InChI Key: CDYASKIWVQZRGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-[1-(cyclopropylmethyl)-1H-pyrazol-4-yl]ethan-1-amine” is a chemical compound with the molecular formula C9H15N3 . It has a molecular weight of 165.24 g/mol .


Molecular Structure Analysis

The molecular structure of “2-[1-(cyclopropylmethyl)-1H-pyrazol-4-yl]ethan-1-amine” consists of a five-membered pyrazole ring attached to an ethan-1-amine group . The pyrazole ring is further substituted with a cyclopropylmethyl group .


Physical And Chemical Properties Analysis

“2-[1-(cyclopropylmethyl)-1H-pyrazol-4-yl]ethan-1-amine” is a liquid at room temperature . More specific physical and chemical properties are not available in the resources I found.

Scientific Research Applications

High-Throughput Screening of Transaminases

This compound can be used as an inexpensive amine donor in a new colorimetric method developed to screen transaminases . The assay is sensitive, has a low level of background coloration, and can be used to identify and profile transaminase activities against aldehyde and ketone substrates in a high-throughput format .

Solid Phase Colony Screening

The colorimetric method using this compound as an amine donor is also amendable to solid phase colony screening . This allows for the efficient identification of transaminases with desired properties from a large pool of variants .

Synthesis of Enantiopure Chiral Amines

Transaminases are versatile biocatalysts for the efficient synthesis of enantiopure chiral amines . The use of this compound as an amine donor can contribute to the production of these valuable building blocks in the pharmaceutical and fine chemical industries .

Preparation of Bioactive and Pharmaceutically Important Compounds

Transaminases, which can utilize this compound as an amine donor, are increasingly being reported for the preparation of bioactive and pharmaceutically important compounds . This opens up possibilities for the development of new drugs and therapies .

Protein Engineering and Bioprocess Development

The use of this compound in transaminase-based bioprocesses can help overcome problems such as substrate and product inhibition, unfavorable reaction equilibria, and tolerance to organic solvents for substrate solubilisation . This can lead to more efficient and sustainable biotechnological alternatives .

Rapid Spectrophotometric Screening of ω-Transaminases

A rapid spectrophotometric method was developed for screening ω-Transaminases based on the colored products that can be generated from transamination reactions between aliphatic α-diketones and amino donors catalyzed by ω-Transaminases . This compound can be used as an amino donor in this method .

Safety and Hazards

The safety information available indicates that “2-[1-(cyclopropylmethyl)-1H-pyrazol-4-yl]ethan-1-amine” may be harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . Appropriate precautions should be taken when handling this compound .

properties

IUPAC Name

2-[1-(cyclopropylmethyl)pyrazol-4-yl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3/c10-4-3-9-5-11-12(7-9)6-8-1-2-8/h5,7-8H,1-4,6,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDYASKIWVQZRGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CN2C=C(C=N2)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[1-(cyclopropylmethyl)-1H-pyrazol-4-yl]ethan-1-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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